molecular formula C11H6FN3 B1404093 6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile CAS No. 870065-88-6

6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile

Cat. No. B1404093
M. Wt: 199.18 g/mol
InChI Key: BBINRQDAEXHMNX-UHFFFAOYSA-N
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Description

6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile , also known by its chemical formula C<sub>6</sub>H<sub>3</sub>FN<sub>2</sub> , is a fluorinated organic compound. It belongs to the class of fluoropyridine derivatives and exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of this compound involves the introduction of a fluorine atom at the 6’- position of a bipyridine ring. Various synthetic routes have been explored, including transition-metal-catalyzed reactions , such as C–H functionalization or cross-coupling reactions . Researchers have also investigated direct fluorination methods to achieve the desired fluoropyridine moiety.



Molecular Structure Analysis

The molecular structure of 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile consists of a bipyridine core with a cyano group (–C≡N) at the 3-position and a fluorine atom at the 6’- position . The planar aromatic system formed by the two pyridine rings contributes to its stability and reactivity.



Chemical Reactions Analysis


  • Substitution Reactions : The fluorine atom at the 6’- position makes it susceptible to nucleophilic substitution reactions. Researchers have explored its reactivity in aryl–fluorine exchange reactions.

  • Transition-Metal-Catalyzed Transformations : Palladium or nickel catalysts can facilitate C–H activation and subsequent functionalization, leading to diverse derivatives.

  • Cross-Coupling Reactions : Suzuki–Miyaura or Heck reactions have been employed to introduce various substituents onto the bipyridine scaffold.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a melting point range of 27–32°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Crystalline Form : 6’-Fluoro-[2,3’]bipyridinyl-3-carbonitrile forms crystals .

  • Spectroscopic Data : Researchers have characterized it using techniques such as NMR , IR , and mass spectrometry .


Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of various fluorinated nitrile compounds, including methods like Vilsmeier–Haack chlorination, have been explored to understand their structural features using techniques such as X-ray analysis, IR, NMR, and electronic spectroscopy. These methods help in investigating the optical properties of such compounds through absorption and fluorescence spectroscopy (Jukić et al., 2010).

Photopolymerization and 3D Printing

  • Research into bimolecular photoinitiating systems based on derivatives of pyridine-3-carbonitrile for vat photopolymerization 3D printing techniques demonstrates the potential of these compounds in advanced manufacturing processes. The studies show good reactivity under both UV-A and visible light sources, indicating their usefulness in creating rapid prototyping materials for 3D printing (Fiedor et al., 2020).

Fluorescent Probes and Sensing Applications

  • Fluorinated nitrile compounds have been used to develop ratiometric fluorescence probes for selective visual sensing of metal ions like Zn2+, showcasing their applicability in environmental monitoring and biological specimen imaging. These probes exhibit selective binding and sensing capabilities under specific conditions (Ajayaghosh et al., 2005).

Corrosion Inhibition

  • The synthesis of pyrazolopyridine derivatives, including those with fluorinated components, has been studied for their potential as corrosion inhibitors for metals in acidic environments. This research suggests applications in materials science and engineering to enhance the longevity and resilience of metal structures (Dandia et al., 2013).

Safety And Hazards


  • Toxicity : As with any chemical compound, caution is necessary during handling. It is advisable to follow proper safety protocols.

  • Environmental Impact : Fluorinated compounds may have environmental implications due to their persistence and potential bioaccumulation.


Future Directions


  • Medicinal Applications : Investigate its potential as a drug candidate or molecular probe .

  • Functional Materials : Explore its use in organic electronics or catalysis .

  • Structure–Activity Relationships : Systematically study derivatives to optimize desired properties.


properties

IUPAC Name

2-(6-fluoropyridin-3-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3/c12-10-4-3-9(7-15-10)11-8(6-13)2-1-5-14-11/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBINRQDAEXHMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CN=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile

Synthesis routes and methods I

Procedure details

To an oven-dried, N2-purged, 250-mL, round-bottomed flask containing a magnetic stir bar were added the commercially available 2-chloro-3-cyanopyridine (1.25 g, 9.00 mmol), the commercially available 2-fluoropyridine-5-boronic acid (845 mg, 6.00 mmol), and dichlorobis(triphenylphosphine)palladium(II) (211 mg, 0.300 mmol). The flask was sealed with a septum and purged with N2 atmosphere. Anhydrous dioxane (45 mL) and a N2-purged solution of cesium carbonate (5.86 g, 18.0 mmol) in water (45 mL) were added via syringe. The reaction mixture was heated to ˜90° C. in an oil bath and stirred for 2 hours. The reaction was monitored by LC-MS. After cooling to room temperature, the solvent/volatiles were removed by rotary evaporator to give a thick brown oil. Water (75 mL) was added and the mixture was transferred to a separatory funnel. The mixture was extracted with ethyl acetate (4×30 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated by rotary evaporator to give a brown solid. The product was recrystallized from ethyl acetate/hexanes to give 1.01 g (84%) of the title compound as a tan powder. MS (ESI+) m/z 200.0 (M+H)+; 1H NMR (DMSO-d6) δ 7.43 (dd, J=8.6, 2.9 Hz, 1H), 7.70 (dd, J=8.1, 5.1 Hz, 1H), 8.49 (d, J=1.7 Hz, 1H), 8.51 (d, J=1.7 Hz, 1H), 8.74 (d, J=2.7 Hz, 1H), 8.98 (dd, J=4.7, 1.7 Hz, 1H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
845 mg
Type
reactant
Reaction Step Two
Quantity
211 mg
Type
catalyst
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.86 g
Type
reactant
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five
Yield
84%

Synthesis routes and methods II

Procedure details

To an oven-dried, N2-purged, 250-mL, round-bottomed flask containing a magnetic stir bar were added the commercially available 2-chloro-3-cyanopyridine (1.25 g, 9.00 mmol), the commercially available 2-fluoropyridine-5-boronic acid (845 mg, 6.00 mmol), and dichlorobis(triphenylphosphine)pallalium(II) (211 mg, 0.300 mmol). The flask was sealed with a septum and purged with N2 atmosphere. Anhydrous dioxane (45 mL) and a N2-purged solution of cesium carbonate (5.86 g, 18.0 mmol) in water (45 mL) were added via syringe. The reaction mixture was heated to ˜90° C. in an oil bath and stirred for 2 hours. The reaction was monitored by LC-MS. After cooling to room temperature, the solvent/volatiles were removed by rotary evaporator to give a thick brown oil. Water (75 mL) was added and the mixture was transferred to a separatory funnel. The mixture was extracted with ethyl acetate (4×30 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated by rotary evaporator to give a brown solid. The product was recrystallized from ethyl acetate/hexanes to give 1.01 g (84%) of the title compound as a tan powder. MS (ESI+) m/z 200.0 (M+H)+; 1H NMR (DMSO-d6) δ 7.43 (dd, J=8.6, 2.9 Hz, 1H), 7.70 (dd, J=8.1, 5.1 Hz, 1H), 8.49 (d, J=1.7 Hz, 1H), 8.51 (d, J=1.7 Hz, 1H), 8.74 (d, J=2.7 Hz, 1H), 8.98 (dd, J=4.7, 1.7 Hz, 1H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
845 mg
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenylphosphine)pallalium(II)
Quantity
211 mg
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.86 g
Type
reactant
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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